![molecular formula C7H12N2O B14221529 N-[(1S)-1-Cyano-3-methylbutyl]formamide CAS No. 827044-05-3](/img/structure/B14221529.png)
N-[(1S)-1-Cyano-3-methylbutyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-1-Cyano-3-methylbutyl]formamide is an organic compound with the molecular formula C7H12N2O It is a formamide derivative, characterized by the presence of a cyano group and a methylbutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-Cyano-3-methylbutyl]formamide typically involves the reaction of a suitable amine with formic acid or its derivatives. One common method is the reaction of 3-methylbutylamine with formic acid under controlled conditions to yield the desired formamide. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the carbonylation of ammonia or amines. This process involves the reaction of ammonia or an amine with carbon monoxide to form the formamide. The reaction is typically conducted under high pressure and temperature to ensure efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S)-1-Cyano-3-methylbutyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
N-[(1S)-1-Cyano-3-methylbutyl]formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(1S)-1-Cyano-3-methylbutyl]formamide involves its interaction with specific molecular targets. The cyano group and formamide moiety can participate in various biochemical pathways, influencing enzyme activity and protein function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Formamide (Methanamide): A simpler formamide derivative with a single amide group.
N-Methylformamide (NMF): A methylated formamide with applications in pharmaceuticals and industrial processes.
N,N-Dimethylformamide (DMF): A widely used solvent in organic synthesis and industrial applications.
Uniqueness
N-[(1S)-1-Cyano-3-methylbutyl]formamide is unique due to its specific structural features, including the cyano group and methylbutyl side chain. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
827044-05-3 |
|---|---|
Fórmula molecular |
C7H12N2O |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
N-[(1S)-1-cyano-3-methylbutyl]formamide |
InChI |
InChI=1S/C7H12N2O/c1-6(2)3-7(4-8)9-5-10/h5-7H,3H2,1-2H3,(H,9,10)/t7-/m0/s1 |
Clave InChI |
RUEUZQWLVPGTET-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)C[C@@H](C#N)NC=O |
SMILES canónico |
CC(C)CC(C#N)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


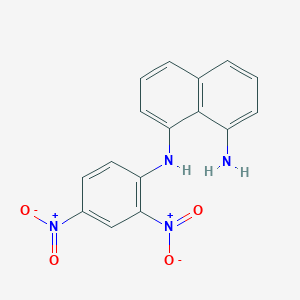
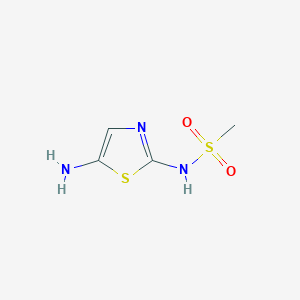
![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)

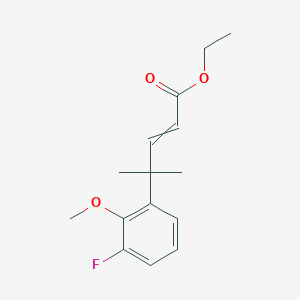
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)
![3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one](/img/structure/B14221494.png)

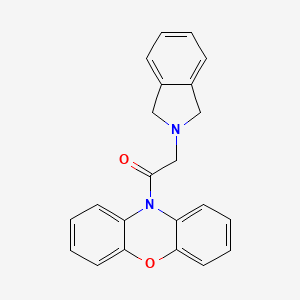
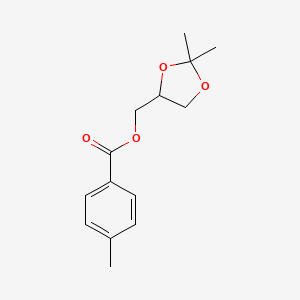
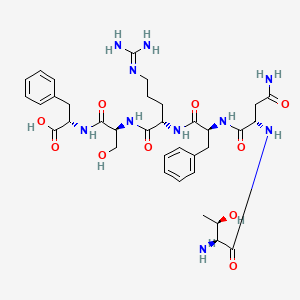
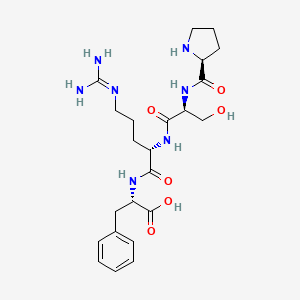

![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)
